molecular formula C18H19N5O3S B2543989 2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034262-93-4

2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2543989
CAS RN: 2034262-93-4
M. Wt: 385.44
InChI Key: VXXJNZWRUPICEI-UHFFFAOYSA-N
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Description

The compound "2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide" is a derivative of benzothiazole and benzoimidazole, which are heterocyclic compounds known for their biological activities. The structure of this compound suggests potential for interaction with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of related N-(benzothiazol-2-yl)acetamide derivatives typically involves C-C coupling methodologies, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using Pd(0) catalysis and aryl boronic pinacol ester/acids . Another approach includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with hydrazine hydrate, isatin, and Thioglycolic acid to yield N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole and benzoimidazole derivatives is characterized by the presence of aromatic systems and heteroatoms, which can influence the binding affinity and specificity towards biological targets. The molecular docking studies of similar compounds have shown that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, the antimicrobial activity of novel 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives has been investigated, indicating that these compounds can interact with and inhibit bacterial growth . The specific chemical reactions involved in these biological interactions are typically complex and involve multiple steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzothiazole-2-yl)acetamide derivatives can be influenced by their functional groups and molecular structure. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined, indicating the protonation states of the nitrogen atoms in the imidazole and benzothiazole rings . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of more potent and selective inhibitors . The broad range of chemical and biological properties of imidazole derivatives makes them an important synthon in the development of new drugs .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12-8-16-17(22(3)27(25,26)21(16)2)9-14(12)20-18(24)10-23-11-19-13-6-4-5-7-15(13)23/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXJNZWRUPICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CN3C=NC4=CC=CC=C43)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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